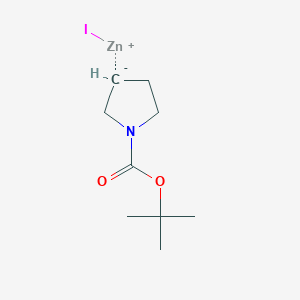

1-N-Boc-pyrrolidin-3-ylzinc iodide solution

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-N-Boc-pyrrolidin-3-ylzinc iodide solution is a chemical compound that has garnered significant attention in the scientific research community. It finds extensive use in organic synthesis and has demonstrated promising results in various scientific studies1.

Synthesis Analysis

The synthesis of 1-N-Boc-pyrrolidin-3-ylzinc iodide solution involves the reaction of 1-N-Boc-pyrrolidine with zinc iodide in the presence of a catalyst. This reaction occurs under an inert atmosphere and at a low temperature. The resulting solution is a clear, colorless liquid that is highly reactive and can be employed in various organic synthesis reactions1.

Molecular Structure Analysis

The molecular formula of 1-N-Boc-pyrrolidin-3-ylzinc iodide solution is C9H16INO2Zn , with a molecular weight of 362.52 g/mol 2. The compound consists of a zinc-carbon bond , which plays a crucial role in its reactivity and utility in organic synthesis reactions1.

Chemical Reactions Analysis

The mechanism of action of 1-N-Boc-pyrrolidin-3-ylzinc iodide solution centers around the formation of the aforementioned zinc-carbon bond . This bond is highly reactive and can participate in various organic synthesis reactions. Specifically, it is formed by the reaction of zinc iodide with the Boc-protected pyrrolidine, leading to the creation of a highly reactive intermediate1.

Safety And Hazards

While limited research exists on the biochemical and physiological effects of 1-N-Boc-pyrrolidin-3-ylzinc iodide solution, some studies suggest potential toxicity to living organisms. Researchers should handle this compound with care and take necessary precautions during experiments1.

Orientations Futures

As for future directions, researchers can explore further applications of 1-N-Boc-pyrrolidin-3-ylzinc iodide solution in scientific research. Its reactivity and versatility make it a promising candidate for novel synthetic pathways and the development of bioactive compounds1.

Please note that this analysis is based on available information, and further research may yield additional insights. Always exercise caution when working with chemical compounds in the laboratory.

Propriétés

IUPAC Name |

tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO2.HI.Zn/c1-9(2,3)12-8(11)10-6-4-5-7-10;;/h4H,5-7H2,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVGHGSSQYYXSK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC[CH-]C1.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)

![Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate](/img/structure/B2797313.png)

![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2797325.png)